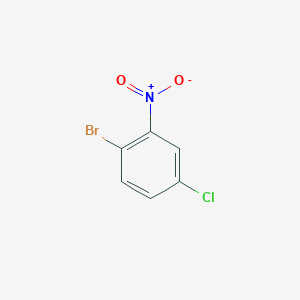

2-Bromo-5-chloronitrobenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTIMFAJRPSNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194397 | |

| Record name | 2-Bromo-5-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41513-04-6 | |

| Record name | 1-Bromo-4-chloro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41513-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041513046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-chloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Preparative Methodologies for 2 Bromo 5 Chloronitrobenzene

Established Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloronitrobenzene can be achieved through several established chemical pathways. These methods primarily involve the introduction of nitro and halogen substituents onto an aromatic ring system under controlled conditions.

Nitration of Bromochlorobenzenes

A primary method for synthesizing this compound involves the nitration of 1-bromo-4-chlorobenzene. ontosight.ai This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. pbworks.com The bromine and chlorine atoms on the benzene (B151609) ring direct the incoming nitro group to specific positions. While halogens are deactivating groups, they are ortho-, para-directing. pbworks.com In the case of 1-bromo-4-chlorobenzene, the nitration can lead to the formation of different isomers. The major product of the nitration of bromobenzene (B47551) is 1-bromo-4-nitrobenzene, with 1-bromo-2-nitrobenzene (B46134) also being formed. pbworks.com The separation of the desired this compound isomer from other byproducts is a critical step in this synthetic route. ontosight.ai

Halogenation of Nitrobenzene (B124822) Derivatives

An alternative approach involves the halogenation of a nitrobenzene derivative. For instance, the chlorination of nitrobenzene in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) predominantly yields 3-chloronitrobenzene. nih.govyoutube.com Subsequent bromination of 3-chloronitrobenzene can then be performed. The nitro group is a meta-directing group, and its presence will influence the position of the incoming bromine atom. The reaction conditions, including the choice of catalyst and temperature, are crucial for achieving the desired regioselectivity and yield.

Another pathway starts with the reduction of 3-chloronitrobenzene to 3-chloroaniline. nih.gov This amine can then undergo diazotization followed by a Sandmeyer-type reaction to introduce a bromine atom, although this is a more indirect route to a bromo-chloronitrobenzene structure.

Multistep Chemical Synthesis Pathways

The synthesis of this compound can also be accomplished through multi-step sequences that offer greater control over the final arrangement of substituents. One such pathway involves the bromodecarboxylation of a nitroarenecarboxylic acid. For example, 4-chloro-2-nitrobenzoic acid can be treated with bromine and trichloroisocyanuric acid in tetrachloromethane under photolytic conditions to yield this compound with a high yield of 96%. chemicalbook.com

Another multi-step approach could begin with the chlorination of benzene to form chlorobenzene (B131634), followed by nitration to produce a mixture of nitrochlorobenzene isomers. brainly.com After separation, the appropriate isomer can be subjected to bromination to yield the final product. brainly.com The order of these steps is critical, as the directing effects of the substituents at each stage determine the final product structure. libretexts.org For example, starting with 3-chlorobenzaldehyde, a one-step reaction using N-bromosuccinimide in the presence of an iodine-containing catalyst can produce 2-bromo-5-chlorobenzaldehyde (B66733) with a yield of up to 90.6%. google.com This intermediate could then potentially be converted to this compound.

Novel Catalytic Approaches in this compound Production

Recent advancements in catalysis offer promising avenues for the synthesis of this compound with improved efficiency and selectivity. While specific catalytic methods for the direct synthesis of this compound are not extensively detailed in the provided results, general principles of catalytic halogenation and nitration are relevant. For instance, the use of zeolite-supported iron catalysts has been shown to improve the efficiency of halogenation reactions by minimizing side reactions. Phase transfer catalysis is another modern technique that can enhance reaction rates and yields in multiphase systems, which are common in the synthesis of nitroaromatic compounds. researchgate.netmdpi.com For example, the use of a phase transfer catalyst in the nitration of 2,5-dichloronitrobenzene has been shown to accelerate the reaction and allow for the use of lower acid concentrations. These catalytic strategies could potentially be adapted for the production of this compound to create more sustainable and efficient manufacturing processes.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, and the concentration of reactants and catalysts.

For nitration reactions, controlling the temperature is essential to prevent the formation of undesired dinitro products. pbworks.com In the synthesis of 1-bromo-4-nitrobenzene, the reaction is typically carried out in a warm water bath between 50-60°C. pbworks.com Similarly, for the bromodecarboxylation of 4-chloro-2-nitrobenzoic acid, the reaction is conducted at temperatures ranging from 10-100°C over 18 hours. chemicalbook.com

The choice of solvent can also significantly impact the reaction outcome. In bromination reactions, using polar aprotic solvents like dimethylformamide (DMF) can improve the solubility of the halogen, potentially increasing the yield. Catalyst selection and loading are also critical. For instance, in the bromination of 1-chloro-3-nitrobenzene, using 1.5 mol% of FeBr₃ at room temperature can yield 60-65% of the desired product.

Post-reaction purification methods are also vital for yield enhancement. Recrystallization is a common technique used to purify the final product. For example, after synthesis, the crude product can be recrystallized from ethanol (B145695) to obtain pure crystals. pbworks.com In some cases, by-products can be minimized through careful control of reaction conditions, and the desired product can be enriched through recrystallization in solvents like petroleum ether.

Below is a table summarizing key reaction parameters from various synthetic routes.

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chloro-2-nitrobenzoic acid | Trichloroisocyanuric acid, Bromine | - | Tetrachloromethane | 10–100 | 96 | chemicalbook.com |

| 1-Chloro-3-nitrobenzene | Bromine | FeBr₃ | - | 25–30 | 60–65 | |

| Nitrobenzene | Chlorine | FeCl₃ | - | 40–50 | 70–75 | |

| 3-Chloroaniline | Sodium nitrite, Copper(I) bromide | - | HCl | 0–25 | ~66 | |

| 3-chlorobenzaldehyde | N-bromosuccinimide | Iodine-containing catalyst | Inorganic strong acid | ≤ 15 then 25-55 | up to 90.6 | google.com |

Green Chemistry Principles and Sustainable Synthetic Protocols

The pursuit of sustainable chemical manufacturing has driven research into alternative synthetic pathways for this compound that minimize waste, avoid hazardous substances, and improve energy efficiency. While specific green protocols for this exact molecule are not extensively documented in dedicated studies, a number of sustainable methodologies have been successfully applied to the synthesis of analogous halogenated nitroaromatic compounds. These approaches offer a clear blueprint for the future of cleaner production of this compound.

Key Green Strategies:

Use of Milder and Recyclable Reagents: Replacing highly corrosive and hazardous acids with solid, recyclable alternatives.

Alternative Energy Sources: Employing methods like microwave irradiation to reduce reaction times and energy consumption.

Innovative Reaction Pathways: Developing novel synthetic routes that offer better atom economy and avoid problematic reagents.

Nitration Using Urea (B33335) Nitrate (B79036) and Sulfuric Acid

A more environmentally friendly approach to nitration involves the use of urea nitrate in combination with concentrated sulfuric acid. rasayanjournal.co.inresearchgate.net This method serves as a milder and safer alternative to the traditional nitric acid/sulfuric acid mixture. Urea nitrate is an inexpensive solid that is easier to handle than fuming nitric acid. Research on substrates like bromobenzene and chlorobenzene has demonstrated that this method is effective at room temperature, which reduces the energy requirements and side reactions often associated with heating needed in classical protocols. rasayanjournal.co.inresearchgate.net This regioselective and efficient mononitration process presents a significant green advantage. researchgate.net

Table 1: Comparison of Nitration Methods for Halogenated Benzenes

| Parameter | Traditional Method (Mixed Acid) | Green Alternative (Urea Nitrate) | Reference |

|---|---|---|---|

| Substrate | Bromobenzene / Chlorobenzene | Bromobenzene / Chlorobenzene | rasayanjournal.co.inresearchgate.net |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Urea Nitrate / Conc. H₂SO₄ | rasayanjournal.co.inresearchgate.net |

| Temperature | Elevated temperatures often required | Room Temperature (27-30°C) | rasayanjournal.co.inresearchgate.net |

| Reaction Time | Variable, can be several hours | 25-60 minutes | rasayanjournal.co.inresearchgate.net |

| Workup | Complex, involves neutralization of large acid quantities | Simple aqueous workup | researchgate.net |

| Safety/Environmental | Uses corrosive, fuming acids; significant acid waste | Uses a stable, solid nitrating agent; less hazardous | rasayanjournal.co.in |

Heterogeneous Catalysis with Solid Acids

A cornerstone of green synthesis is the replacement of liquid acid catalysts with solid, reusable alternatives. Solid acid catalysts, such as zeolites and metal oxides supported on substrates like zirconia or silica, offer significant advantages. They are generally non-corrosive, can be easily separated from the reaction mixture by filtration, and can often be regenerated and reused multiple times, drastically reducing waste. researchgate.net For instance, catalysts like WO₃/ZrO₂ have been successfully used for the clean, liquid-phase selective nitration of chlorobenzene, demonstrating high yields and excellent para-selectivity. researchgate.net This approach eliminates the large volumes of spent acid generated in traditional processes.

Table 2: Application of Solid Acid Catalysts in Nitration of Aromatic Compounds

| Catalyst | Substrate | Key Advantages | Reference |

|---|---|---|---|

| MoO₃–SiO₂ | Halogenated Aromatic Substrates | Green nitrating agent (N₂O₅), mild conditions, good conversion. | researchgate.net |

| WO₃/ZrO₂ | Chlorobenzene | High product yield (up to 91.5%), good para-selectivity, recyclable catalyst. | researchgate.net |

| HY-Zeolite | Naphthalene | Easily separable and reusable catalyst. | researchgate.net |

Photochemical Synthesis Route

An innovative and sustainable route to producing halogenated nitroaromatics is through photochemistry. A documented synthesis for this compound starts from 4-Chloro-2-nitrobenzoic acid. chemicalbook.com This method involves a photolytic bromodecarboxylation reaction. The process is carried out under irradiation from a fluorescent lamp, using trichloroisocyanuric acid and bromine in a tetrachloromethane solvent. chemicalbook.com This pathway avoids the direct nitration of a dihalogenated benzene, potentially offering a more selective and controlled synthesis. Although this specific example uses a chlorinated solvent, the principle of using light to drive reactions is a key green chemistry strategy, as it can often be performed at ambient temperatures and may lead to unique reaction pathways not accessible by thermal methods.

Table 3: Photochemical Synthesis of this compound

| Parameter | Value / Condition | Reference |

|---|---|---|

| Starting Material | 4-Chloro-2-nitrobenzoic acid | chemicalbook.com |

| Reagents | Trichloroisocyanuric acid, Bromine | chemicalbook.com |

| Solvent | Tetrachloromethane | chemicalbook.com |

| Energy Source | Photolysis (Fluorescent room light) | chemicalbook.com |

| Temperature | 10 - 100 °C | chemicalbook.com |

| Reaction Time | 18 hours | chemicalbook.com |

| Yield | 96% | chemicalbook.com |

Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloronitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

2-Bromo-5-chloronitrobenzene is a halogenated nitroaromatic compound that readily participates in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is attributed to the presence of two halogen atoms (bromine and chlorine) and a strongly electron-withdrawing nitro group on the benzene (B151609) ring. ontosight.ai

Influence of Halogen and Nitro Group Activation on Reactivity

The reactivity of this compound in SNAr reactions is significantly influenced by the electronic properties of its substituents. The nitro group (-NO2) is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. wikipedia.orgnumberanalytics.com It deactivates the entire ring, but the effect is most pronounced at the ortho and para positions relative to the nitro group. This is due to the resonance-stabilizing effect the nitro group has on the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. stackexchange.commasterorganicchemistry.com The electron density is effectively delocalized onto the oxygen atoms of the nitro group, which stabilizes the intermediate and lowers the activation energy of the reaction. stackexchange.com

In this compound, the nitro group is at position 1, the bromine at position 2 (ortho), and the chlorine at position 5 (meta). The ortho and para positions to the nitro group are activated. sarthaks.com Therefore, the carbon atom attached to the bromine atom is strongly activated towards nucleophilic attack. The chlorine atom, being meta to the nitro group, is less activated. stackexchange.com

The nature of the halogen also plays a role in the reactivity, although it is less significant than the electronic activation by the nitro group. In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the bond strength of the C-X bond has a smaller impact on the reaction rate. However, the electronegativity of the halogen can influence the rate of attack, with more electronegative halogens making the attached carbon more electrophilic. The general order of reactivity for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com

Kinetic and Mechanistic Studies of SNAr Pathways

The mechanism of SNAr reactions involving this compound generally proceeds through a two-step addition-elimination pathway. stackexchange.com

Addition of the nucleophile: A nucleophile attacks the electron-deficient carbon atom attached to the bromine (or chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This step is usually the rate-determining step of the reaction. stackexchange.commasterorganicchemistry.com

Elimination of the leaving group: The halide ion (bromide or chloride) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substitution product. gacariyalur.ac.in

Kinetic studies of similar systems, such as the reaction of 2,4-dinitrochlorobenzene with amines, have shown that the reaction rate is dependent on the concentrations of both the aromatic substrate and the nucleophile, consistent with a bimolecular rate-determining step. researchgate.net The reaction rate is also influenced by the solvent, with polar aprotic solvents generally favoring the reaction by solvating the charged intermediate. researchgate.net

Base Catalysis in Nucleophilic Substitution

In SNAr reactions with certain nucleophiles, particularly primary and secondary amines, base catalysis can be observed. researchgate.net The base can play a role in the deprotonation of the nucleophile, increasing its nucleophilicity. More significantly, a second molecule of the amine nucleophile or another added base can assist in the removal of a proton from the amine in the Meisenheimer complex, facilitating the elimination of the leaving group. researchgate.net

However, whether base catalysis is observed depends on the specific substrate, nucleophile, and solvent. For instance, the reactions of 2,4-dinitro-1-chlorobenzene with various aromatic bases in alcohol mixtures showed no evidence of base catalysis. researchgate.net In contrast, reactions of 2-bromo-3,5-dinitrothiophenes with primary amines have shown evidence of base catalysis of the first step of the reaction pathway. researchgate.net For this compound, reactions with strong, neutral nucleophiles like amines could potentially exhibit base catalysis, where a second equivalent of the amine facilitates the reaction.

Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can often be exploited for selective transformations.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Sonogashira, Heck, Ullmann Coupling)

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.net this compound can be used in Suzuki reactions, where the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective coupling at the bromine-substituted position. scholaris.ca

A typical reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate or cesium carbonate. scholaris.ca

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org Similar to the Suzuki coupling, the C-Br bond of this compound is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond. nih.gov This allows for the selective introduction of an alkynyl group at the 2-position. The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt such as CuI, and an amine base like triethylamine. acs.org

Heck Reaction:

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. diva-portal.org this compound can serve as the aryl halide in Heck reactions. The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. researchgate.netliverpool.ac.uk The arylation occurs selectively at the C-Br bond due to its higher reactivity compared to the C-Cl bond. scirp.org

Ullmann Coupling:

The Ullmann reaction is a copper-catalyzed coupling reaction of two aryl halides to form a biaryl. The traditional Ullmann reaction requires harsh conditions, but modern variations have made it more practical. wikipedia.orgsci-hub.se this compound, being an electron-deficient aryl halide due to the nitro group, is a suitable substrate for Ullmann-type reactions. wikipedia.org The reaction can be used to synthesize symmetrical biaryls by coupling two molecules of this compound or unsymmetrical biaryls by reacting it with another aryl halide. The C-Br bond is expected to be more reactive than the C-Cl bond.

Carbon-Heteroatom Bond Forming Reactions

The this compound molecule is primed for carbon-heteroatom bond formation, largely due to the presence of two halogen atoms (Br and Cl) and a strong electron-withdrawing nitro group. This nitro group activates the aryl halides towards nucleophilic aromatic substitution (SNAr) and facilitates metal-catalyzed cross-coupling reactions. ontosight.aistackexchange.com The formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds are among the most important transformations.

Carbon-Nitrogen (C-N) Bond Formation: The synthesis of aryl amines from this compound can be achieved through well-established palladium-catalyzed methods like the Buchwald-Hartwig amination or copper-catalyzed methods such as the Ullmann condensation (specifically, the Goldberg reaction). ontosight.ai These reactions involve coupling the aryl halide with a primary or secondary amine or ammonia (B1221849) equivalent. The electron-deficient nature of the benzene ring in this compound makes it a suitable substrate for these transformations. ontosight.ai

Carbon-Oxygen (C-O) Bond Formation: The creation of aryl ethers via C-O bond formation is typically accomplished using the Ullmann ether synthesis. ontosight.ai This reaction involves the coupling of this compound with an alcohol or a phenol (B47542) in the presence of a copper catalyst. The activated nature of the aryl halide is crucial for the success of this reaction, which traditionally required harsh conditions. ontosight.ai

Carbon-Sulfur (C-S) Bond Formation: Similar to etherification, the formation of aryl thioethers through C-S bond formation can also be achieved via Ullmann-type coupling reactions, reacting this compound with a thiol or thiolate nucleophile. ontosight.ai

| Bond Type | Reaction Name | Nucleophile | Product Class |

|---|---|---|---|

| C-N | Buchwald-Hartwig Amination / Ullmann Condensation | Amine (R-NH₂) | Aryl Amine |

| C-O | Ullmann Ether Synthesis | Alcohol/Phenol (R-OH) | Aryl Ether |

| C-S | Ullmann-type Thiolation | Thiol (R-SH) | Aryl Thioether |

Role of Catalysts, Ligands, and Solvents

The success of carbon-heteroatom bond-forming reactions with this compound is highly dependent on the choice of catalyst, ligand, and solvent. These components work in concert to facilitate the reaction, often allowing for milder conditions and higher yields.

For Ullmann-type Reactions (C-O, C-N, C-S):

Catalysts: Copper is the quintessential metal for Ullmann reactions. ontosight.ai While early procedures used stoichiometric amounts of copper powder or copper-bronze alloy, modern methods employ catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI). chemsrc.com

Ligands: The introduction of ligands has been a significant advancement, allowing reactions to proceed under much milder conditions. chemsrc.com Common ligands include diamines, 1,10-phenanthroline, and amino acids, which stabilize the copper catalyst and increase its reactivity. chemsrc.comprepchem.com

Solvents: High-boiling polar aprotic solvents are traditionally used to achieve the high temperatures required. Examples include N-methylpyrrolidone (NMP), dimethylformamide (DMF), and nitrobenzene (B124822). ontosight.ai

For Buchwald-Hartwig Amination (C-N):

Catalysts: Palladium catalysts are the standard for this reaction. Precatalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) are often used. libretexts.org

Ligands: The choice of phosphine ligand is critical and is often tailored to the specific substrates. Bulky, electron-rich phosphine ligands are common, with examples including RuPhos and XantPhos. libretexts.org These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Solvents: Anhydrous organic solvents are typically required, such as toluene, dioxane, or tetrahydrofuran (B95107) (THF). d-nb.info A strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu), is also essential. libretexts.org

| Reaction | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Ullmann Ether Synthesis | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF |

| Buchwald-Hartwig Amination | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene |

Electrophilic Aromatic Substitution Dynamics

Further electrophilic aromatic substitution on the this compound ring is a challenging prospect due to the strong deactivating effect of the nitro group. msu.edu The directing effects of the three existing substituents must be considered collectively.

Nitro Group (-NO₂ at C2): This is a powerful deactivating group and a strong meta-director. msu.eduuomustansiriyah.edu.iq It directs incoming electrophiles to positions C4 and C6.

Bromo Group (-Br at C1): This is a deactivating group but is ortho, para-directing due to resonance stabilization from its lone pairs. uomustansiriyah.edu.iqlumenlearning.com It directs incoming electrophiles to positions C2, C4, and C6.

Chloro Group (-Cl at C5): Like bromine, chlorine is a deactivating ortho, para-director. uomustansiriyah.edu.iqlumenlearning.com It directs incoming electrophiles to positions C1, C3, and C6.

When analyzing the additive effects, position C6 emerges as the most likely site for substitution, as it is favored by both the meta-directing nitro group and the ortho, para-directing bromo group. Position C3 is directed by the chloro group but is not favored by the other two. Position C4 is occupied. Therefore, under forced conditions (e.g., strong acids and high temperatures), an incoming electrophile would preferentially add at the C6 position. Reactions like further nitration or sulfonation would require harsh conditions, and yields may be low. scirp.orggoogle.com

Reduction Chemistry of the Nitro Group to Amine Derivatives

The reduction of the nitro group to a primary amine is one of the most fundamental and useful transformations of this compound, yielding 2-bromo-5-chloroaniline (B1280272). innospk.com This aniline (B41778) derivative is a valuable intermediate for the synthesis of pharmaceuticals and other complex organic molecules. chemicalbook.comchemicalbook.com Various methods are available to achieve this conversion selectively without affecting the halogen substituents.

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. It is often considered a "green" method. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney Nickel. prepchem.comgoogle.comresearchgate.net

Metal-Mediated Reduction: The use of metals in acidic or neutral media is a classic and effective method. Common systems include iron powder in acetic acid, and stannous chloride (SnCl₂) in hydrochloric acid. google.comwikipedia.org

Transfer Hydrogenation: This approach uses a molecule that can donate hydrogen in the presence of a catalyst, avoiding the need for pressurized H₂ gas. A common system is hydrazine (B178648) hydrate (B1144303) in the presence of a Raney-Ni catalyst. google.com

| Method | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (1%), Ethyl Acetate, Room Temp, 1h | 99% | google.com |

| Transfer Hydrogenation | Raney-Ni, Hydrazine Hydrate, Ethanol (B145695), 0-80°C, 3h | 98% | google.com |

| Metal/Acid Reduction | Iron powder, Acetic Acid, 0°C to Room Temp, 18h | 93% | google.com |

| Metal Salt Reduction | SnCl₂·2H₂O, Ethanol, 80°C, 2h | 79% | google.com |

Other Transformation Reactions (e.g., Elimination Reactions)

Beyond the cross-coupling and reduction reactions, this compound is not typically prone to many other transformations like elimination reactions. Dehydrohalogenation to form a reactive benzyne (B1209423) intermediate generally requires very strong bases and is disfavored by the presence of the strongly electron-withdrawing nitro group.

The primary alternative transformations involve reactions of its derivative, 2-bromo-5-chloroaniline. Once the deactivating nitro group is reduced to an activating amino group, the aromatic ring becomes more susceptible to further reactions. The bromine atom in 2-bromo-5-chloroaniline can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. d-nb.infochemicalbook.com

Side Reactions and Product Impurity Formation

Several side reactions can occur during the synthesis and subsequent reactions of this compound, leading to the formation of impurities that can complicate purification and reduce yields.

During Nitro Group Reduction: The most significant side reaction during the catalytic hydrogenation of halogenated nitroaromatics is hydrodehalogenation , where one or both halogen atoms are reductively cleaved and replaced by hydrogen. google.com This can lead to impurities such as 2-bromoaniline, 3-chloroaniline, and aniline. The choice of catalyst and reaction conditions can be modified to suppress this unwanted reaction. google.comccspublishing.org.cn Incomplete reduction can also lead to the formation of intermediate products like nitroso, azoxy, or azo compounds. researchgate.netorientjchem.org

During Cross-Coupling Reactions: In both Ullmann and Buchwald-Hartwig reactions, a common side reaction is protodehalogenation , where the starting aryl halide is reduced, replacing the halogen with a hydrogen atom. For this compound, this would primarily result in the formation of 5-chloro-2-nitrobenzene from the loss of bromine. Another potential side reaction is homocoupling , where two molecules of the aryl halide react with each other to form a symmetrical biaryl.

| Primary Reaction | Side Product | Cause |

|---|---|---|

| Catalytic Hydrogenation (Nitro Reduction) | 2-Bromoaniline, 3-Chloroaniline | Hydrodehalogenation (reductive cleavage of C-Cl or C-Br bond) |

| Catalytic Hydrogenation (Nitro Reduction) | 2-Bromo-5-chloronitrosobenzene | Incomplete reduction of the nitro group |

| Cross-Coupling Reactions | 5-Chloro-2-nitrobenzene | Protodebromination (reductive cleavage of C-Br bond) |

| Cross-Coupling Reactions | Dimer of the starting material | Homocoupling of the aryl halide |

Applications in Advanced Organic Synthesis and Materials Science Utilizing 2 Bromo 5 Chloronitrobenzene

Pharmaceutical Precursors and Intermediates

The structural attributes of 2-bromo-5-chloronitrobenzene make it a valuable starting material for the synthesis of various pharmaceutical agents. The presence of bromine, chlorine, and a nitro group allows for selective chemical modifications, leading to the creation of molecules with potential therapeutic properties.

Synthesis of Indole (B1671886) Derivatives with Potential Bioactivity

Indole and its derivatives are fundamental scaffolds in many pharmaceutical compounds. This compound can be utilized as a precursor in the synthesis of diindolylmethane, a compound that has demonstrated significant anti-cancer activity in vitro. This highlights the importance of this reaction pathway for developing new pharmaceutical agents. The synthesis often involves nucleophilic aromatic substitution reactions where the halogen atoms on the this compound ring are replaced by indole moieties. jraic.com Another related application is in the synthesis of diindolocarbazoles, which are used to create ladder oligo(p-aniline)s, materials useful in organic electronics. chemicalbook.com

Derivatization for Cell Cycle Inhibitors

The development of novel cell cycle inhibitors is a key area of cancer research. This compound has been used in the synthesis of new benzenesulfonamides, which have been investigated as potent cell cycle inhibitors. chemicalbook.com These compounds are designed to interfere with the processes of cell division, potentially halting the proliferation of cancer cells. The synthesis involves reactions that modify the core structure of this compound to introduce the sulfonamide functional group.

Building Block for Novel Anti-cancer Agents

The inherent reactivity of this compound makes it a suitable building block for constructing novel anti-cancer agents. For instance, it has been used in the synthesis of 2,4,5-trisubstituted pyrimidine (B1678525) derivatives, which have been designed as highly selective CDK9 inhibitors for potential use as anti-cancer agents. lookchem.com Research has also explored its use in creating compounds that act as tubulin inhibitors, which disrupt the formation of microtubules essential for cell division.

Role in the Synthesis of Complex Drug Molecules (e.g., Clozapine (B1669256) Intermediates)

This compound plays a crucial role as an intermediate in the synthesis of complex drug molecules, such as the atypical antipsychotic agent, clozapine. arkat-usa.org A key intermediate in clozapine synthesis is 2-(4-chloro-2-nitrophenylamino)benzoic acid. jocpr.com The synthesis of this intermediate has been achieved through a copper-mediated Ullman/Goldberg coupling reaction between this compound and anthranilic acid. arkat-usa.org In a batch process, this reaction is typically carried out in isopropanol (B130326) with potassium carbonate as a base, yielding the desired diaryl product. arkat-usa.org Continuous flow synthesis methods have also been developed, offering advantages in terms of scalability and safety.

| Reaction Component | Batch Synthesis Conditions | Continuous Flow Synthesis Conditions |

| Starting Materials | This compound, Anthranilic acid | This compound, Anthranilic acid |

| Solvent | Isopropanol | Isopropanol |

| Base | Potassium Carbonate | Not specified |

| Catalyst | Copper powder | Not specified |

| Temperature | 82-85 °C (Reflux) | 120 °C |

| Reaction Time | 8 - 12 hours | 20 minutes (residence time) |

| Yield | 80% | 80% |

Development of Antibacterial Compounds

The pursuit of new antibacterial agents is critical in combating antibiotic resistance. This compound and its derivatives are explored for their potential antibacterial properties. guidechem.com For example, the related compound 2-amino-5-bromopyridine (B118841) can react with other organic compounds through nucleophilic substitution to develop new antibacterial drugs. cn-alchemist.com While direct studies on the antibacterial activity of this compound are not extensively detailed, its role as a precursor for various heterocyclic compounds suggests its utility in this area.

Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the production of agrochemicals. guidechem.comontosight.ai It serves as a precursor for the synthesis of certain herbicides and pesticides, contributing to crop protection. ontosight.ai The specific reaction pathways involve leveraging the reactivity of the bromine, chlorine, and nitro groups to build more complex molecules with desired pesticidal or herbicidal activity. guidechem.com

Precursor for Herbicides and Pesticides

This compound is a key intermediate in the synthesis of various agrochemicals. ontosight.aiallgreenchems.com It serves as a foundational molecule that can be chemically modified to create active ingredients in pesticide formulations. guidechem.com The presence of both bromine and chlorine atoms, along with the nitro group, allows for a variety of chemical transformations, leading to the development of compounds with targeted biological activity against pests. guidechem.com

Optimization of Agrochemical Activity and Selectivity

The specific arrangement of substituents on the this compound ring is crucial for optimizing the efficacy and selectivity of the resulting agrochemicals. The electron-withdrawing nature of the nitro group, combined with the distinct reactivities of the bromo and chloro groups, allows for precise modifications to the molecule's structure. guidechem.com This fine-tuning is essential for developing pesticides that are highly effective against target organisms while minimizing harm to non-target species and the environment. The ability to control these structural features enables the synthesis of agrochemicals with improved performance characteristics. guidechem.com

Organic Electronic and Optoelectronic Materials

In the realm of materials science, this compound has emerged as a valuable precursor for the synthesis of organic electronic and optoelectronic materials. Its derivatives are utilized in the fabrication of components for a new generation of electronic devices.

Synthesis of Ladder-Type Oligomers (e.g., Polyaniline)

This compound is instrumental in the synthesis of ladder-type oligo(p-aniline)s. chemicalbook.com These oligomers are a class of conductive polymers with a rigid, planar structure that facilitates excellent electrical conductivity. The synthesis often involves the use of this compound to create diindolocarbazoles, which are key building blocks for these ladder-like structures. chemicalbook.com Polyaniline, in particular, is a widely studied conductive polymer, and its properties can be tailored through the incorporation of precursors like this compound. piscience.orgijcmas.com The resulting polymers exhibit high stability and controllable conductivity, making them suitable for various electronic applications. ijcmas.com

Precursor for Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The ladder-type oligomers synthesized from this compound are integral to the development of organic light-emitting diodes (OLEDs) and organic solar cells. In OLEDs, these materials can function as part of the emissive layer or charge-transport layers. Their rigid structure and electronic properties contribute to efficient light emission. In organic solar cells, these polymers can be used in the active layer to absorb light and transport charge, which is crucial for the device's power conversion efficiency.

Fabrication of Organic Field-Effect Transistors

Organic field-effect transistors (OFETs) represent another significant application for materials derived from this compound. The synthesized conductive polymers, such as polyaniline, are used as the semiconducting layer in OFETs. The performance of these transistors, including charge carrier mobility and the on/off ratio, is highly dependent on the properties of the organic semiconductor. The ability to form stable, thin films and the inherent conductivity of these polymers make them promising candidates for fabricating efficient and flexible OFETs.

Advanced Dyes and Pigments Synthesis

This compound is a valuable intermediate in the synthesis of advanced dyes and pigments. guidechem.comontosight.ai The chemical reactivity of its functional groups allows for the creation of a diverse range of colored compounds with desirable properties. ontosight.ai

The synthesis of azo dyes, a significant class of synthetic colorants, can be accomplished through the reductive coupling of aromatic nitro compounds. conicet.gov.ar The nitro group on this compound can be reduced to an amino group, which is a key step in forming aniline (B41778) derivatives. ontosight.ai These anilines can then be diazotized and coupled with other aromatic compounds to produce a wide array of azo dyes with various colors and enhanced stability. The presence of the halogen atoms can also influence the final properties of the dye, such as its lightfastness and color intensity.

| Application Area | Specific Use | Key Intermediates/Products |

| Agrochemicals | Precursor for herbicides and pesticides | Active pesticide ingredients |

| Organic Electronics | Synthesis of ladder-type oligomers | Polyaniline, Diindolocarbazoles |

| Organic Light-Emitting Diodes (OLEDs) | Emissive and charge-transport materials | |

| Organic Solar Cells | Active layer materials | |

| Organic Field-Effect Transistors (OFETs) | Organic semiconductor layers | |

| Dyes and Pigments | Synthesis of advanced colorants | Azo dyes, Aniline derivatives |

Development of Specialized Functional Materials

The strategic positioning of bromo, chloro, and nitro functional groups on the benzene (B151609) ring makes this compound a valuable precursor in the field of materials science. Its derivatives are instrumental in the synthesis of specialized functional materials, particularly in the areas of organic electronics and custom dyes. The compound's reactivity allows for its incorporation into complex molecular architectures designed to exhibit specific electronic, optical, or chromophoric properties.

Precursor for Conductive Oligomers in Organic Electronics

A significant application of this compound in materials science is its role as a starting material for the synthesis of complex heterocyclic structures used in organic electronics. alfachemch.comchemicalbook.comusbio.nettheclinivex.com It is a key intermediate in the production of diindolocarbazoles. alfachemch.comchemicalbook.com These diindolocarbazole structures are, in turn, building blocks for creating ladder-type oligo(p-aniline)s. alfachemch.comchemicalbook.comusbio.net

Ladder-type oligomers and polymers are of great interest in materials science due to their rigid, planar structures, which facilitate strong intermolecular π-π stacking. This structural feature is crucial for efficient charge transport, making them highly suitable for applications in electronic devices. Research has indicated that polymers derived from precursors like this compound can exhibit enhanced electrical conductivity, opening pathways for their use in more efficient organic light-emitting diodes (LEDs), solar cells, and field-effect transistors.

The synthesis pathway typically involves the initial conversion of this compound into an amino-intermediate, such as 2-bromo-5-chloroaniline (B1280272), which then undergoes cyclization reactions to form the rigid carbazole (B46965) or indolocarbazole core. Further polymerization leads to the final conductive material.

Research Findings on Derived Conductive Materials

| Precursor Intermediate | Target Material Class | Key Structural Feature | Potential Application |

| 2-Bromo-5-chloroaniline | Diindolocarbazoles | Fused heterocyclic system | Building block for oligomers |

| Diindolocarbazoles | Ladder-type Oligo(p-aniline)s | Rigid, planar backbone | Organic Electronics (LEDs, Solar Cells) alfachemch.com |

Synthesis of Specialized Azo Dyes

The chemical structure of this compound also makes it a useful intermediate for creating specialized azo dyes. The synthesis process begins with the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂), converting this compound into 2-bromo-5-chloroaniline. cymitquimica.com This aniline derivative can then undergo diazotization, where the amino group is converted into a highly reactive diazonium salt (-N₂⁺).

This diazonium salt is an electrophile that readily reacts with electron-rich aromatic compounds (coupling components), such as phenols or other anilines, in a process known as azo coupling. This reaction forms the characteristic azo group (-N=N-), which is a powerful chromophore responsible for the intense color of these dyes. scienceworldjournal.org By carefully selecting the coupling component, chemists can fine-tune the electronic structure and, consequently, the color and spectral properties of the resulting dye. The presence of the bromo and chloro substituents on the original ring can influence the dye's final color, lightfastness, and other properties. scienceworldjournal.org

Illustrative Spectral Properties of Azo Dyes Derived from 2-Bromo-5-chloroaniline

| Coupling Component | Resulting Dye Classification | Color | Representative λmax (nm) |

| 1-Naphthol | Monoazo Dye | Orange-Red | 470 - 490 |

| 2-Naphthol | Monoazo Dye | Red | 480 - 500 |

| N,N-Dimethylaniline | Monoazo Dye | Yellow-Orange | 400 - 420 |

| Phenol (B47542) | Monoazo Dye | Yellow | 350 - 370 |

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Chloronitrobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-bromo-5-chloronitrobenzene. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The geometry of this compound can be optimized to find its most stable conformation. Key structural parameters derived from such calculations include bond lengths, bond angles, and dihedral angles. For instance, the orientation of the nitro group relative to the benzene (B151609) ring is a critical factor influencing the molecule's electronic properties.

Reactivity descriptors, derived from the outputs of quantum chemical calculations, offer quantitative measures of where and how a molecule is likely to react. These descriptors are based on the principles of conceptual DFT. acs.org For this compound, these calculations can reveal the effects of the bromo, chloro, and nitro substituents on the aromatic ring. The electron-withdrawing nature of the nitro group, combined with the inductive and resonance effects of the halogen atoms, significantly influences the reactivity of the benzene ring toward electrophilic and nucleophilic attack. ijrti.orgdoubtnut.com

Key Calculated Electronic Properties:

| Property | Description | Relevance to this compound |

| Dipole Moment | A measure of the overall polarity of the molecule. | The arrangement of the polar C-Br, C-Cl, and N-O bonds results in a net molecular dipole moment, influencing its solubility and intermolecular interactions. |

| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. | Affects intermolecular forces and the molecule's response to its environment. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Indicates the molecule's tendency to be oxidized. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Indicates the molecule's tendency to be reduced. |

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining chemical reactivity. These are known as the frontier molecular orbitals.

For this compound, the energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In substituted nitrobenzenes, the LUMO is often localized on the nitro group and the aromatic ring, indicating that these are the primary sites for nucleophilic attack or reduction. researchgate.netuwosh.edu

Electron density analysis provides a visual and quantitative map of the electron distribution within the molecule. The nitro group is a strong electron-withdrawing group, which decreases the electron density on the benzene ring, particularly at the ortho and para positions relative to the nitro group. doubtnut.comaskfilo.com The bromine and chlorine atoms also withdraw electron density through induction but can donate electron density through resonance. The net effect is a complex electron density distribution that dictates the regioselectivity of chemical reactions.

Frontier Molecular Orbital Properties:

| Parameter | Value (Calculated for similar nitroaromatics) | Significance |

| EHOMO | Typically low (negative values) | Lower energy indicates greater stability and lower tendency to donate electrons. |

| ELUMO | Typically low (negative or small positive values) | A low-lying LUMO, characteristic of nitroaromatics, indicates a high susceptibility to reduction and nucleophilic attack. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Moderate | A smaller gap suggests higher polarizability and greater chemical reactivity. |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms. grnjournal.usrsc.org For this compound, this can be applied to various reactions, such as nucleophilic aromatic substitution or reduction of the nitro group.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. wikipedia.orgbritannica.comwikipedia.org The structure of the transition state provides critical insights into the geometry of the reacting species at the point of maximum energy.

Transition state theory (TST) uses the properties of the activated complex at the transition state to calculate reaction rates. wikipedia.orgfiveable.me For example, in a nucleophilic aromatic substitution reaction on this compound, computational methods can be used to locate the transition state for the formation of the Meisenheimer complex intermediate, thereby predicting the activation energy and the likely outcome of the reaction.

Structure-Reactivity Relationship Elucidation and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are predictive tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity, respectively. drugdesign.orgresearchgate.netnih.govic.ac.ukyoutube.com These models are built by finding a statistical relationship between calculated molecular descriptors and an observed property.

For a class of compounds including this compound, QSAR models can be developed to predict properties like toxicity or environmental fate. nih.govnih.gov Molecular descriptors used in these models can be derived from quantum chemical calculations and include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.

Topological Descriptors: Molecular connectivity indices that describe the branching and size of the molecule.

Quantum Chemical Descriptors: Such as the energy of the lowest unoccupied molecular orbital (ELUMO), which is often correlated with the mutagenicity of nitroaromatic compounds. researchgate.netnih.gov

These predictive models are valuable for screening large numbers of related compounds for specific properties without the need for extensive experimental testing, thereby guiding the synthesis of molecules with desired characteristics. nih.gov

Theoretical Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules.

Nuclear Quadrupole Resonance (NQR) Parameters: NQR spectroscopy is a sensitive technique for probing the local electronic environment of quadrupolar nuclei, such as 14N, 35Cl, 37Cl, 79Br, and 81Br, all of which are present in this compound. Quantum chemical calculations can predict the nuclear quadrupole coupling constants (QCC) and asymmetry parameters (η). These calculated parameters depend sensitively on the electron density distribution around the nucleus and can be compared with experimental NQR data to validate the calculated electronic structure. PubChem lists experimental NQR spectroscopy data for this compound. nih.gov

Mass Spectrometry (MS) Fragmentation Patterns: The fragmentation of a molecule in a mass spectrometer is a unimolecular reaction that can be modeled computationally. By calculating the bond dissociation energies and the energies of potential fragment ions, a theoretical mass spectrum can be constructed. This involves identifying the weakest bonds in the parent ion and predicting the most likely fragmentation pathways. For this compound, this could involve the loss of the nitro group (NO2), or cleavage of the carbon-halogen bonds. The characteristic isotopic patterns of bromine and chlorine provide a distinct signature in the mass spectrum, which can also be simulated. docbrown.info

Advanced Analytical and Characterization Techniques for 2 Bromo 5 Chloronitrobenzene and Its Derivatives

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental in the analysis of 2-bromo-5-chloronitrobenzene, providing robust methods for separation, quantification, and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quality control of this compound, enabling detailed purity analysis and the detection of process-related impurities. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity.

A typical RP-HPLC method for this compound utilizes a C18 or similar stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, like water. sielc.comsielc.com An acid, such as phosphoric acid, is frequently added to the mobile phase to improve peak shape and resolution. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid is substituted for phosphoric acid to ensure compatibility. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.comsielc.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detector | UV-Vis |

| Application | Purity and impurity profiling |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution and sensitivity. ijsrtjournal.com This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates higher operating pressures. ijsrtjournal.com

The principles of the HPLC method for this compound can be readily transferred to a UPLC system. The use of columns with smaller 3 µm particles is specifically noted as an option for faster UPLC applications for this compound. sielc.comsielc.com The primary advantage of employing UPLC is the substantial reduction in analytical run time, which can be up to 90% shorter than conventional HPLC methods. ijsrtjournal.com This high-throughput capability is invaluable in manufacturing and research environments where rapid feedback is critical. The enhanced sensitivity of UPLC also allows for the detection of trace-level impurities that might be missed with standard HPLC. ijsrtjournal.com

Table 2: Comparison of Typical HPLC and UPLC Performance Metrics

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Analysis Time | Slower | Faster |

| Resolution | Good | Excellent |

| Sensitivity | Good | Higher |

| System Pressure | Lower | Higher |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds or those with poor thermal stability, derivatization is a key step to increase their volatility and allow for GC-MS analysis. mdpi.com

In the context of this compound derivatives, GC-MS is particularly useful for identifying and quantifying volatile impurities or reaction byproducts. The derivatization process, such as silylation, alkylation, or acylation, chemically modifies the analytes to make them amenable to gas chromatography. mdpi.com Following separation in the gas chromatograph, the mass spectrometer provides detailed mass fragmentation patterns, which act as a "molecular fingerprint" for definitive compound identification by comparing the obtained spectra with established libraries like the NIST MS library. researchgate.net This technique has been successfully applied to the determination of various nitrobenzenes and nitrochlorobenzenes in environmental samples, demonstrating its sensitivity and specificity. researchgate.net

Advanced Spectroscopic Characterization for Complex Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structures. Standard one-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.govchemicalbook.com

For more complex structural analysis, two-dimensional (2D) NMR techniques are employed. These methods, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal correlations between different nuclei, allowing for the definitive assignment of signals and the establishment of connectivity within the molecule.

Solid-State NMR (ssNMR) is a valuable technique for characterizing the compound in its solid form. This is particularly useful for studying polymorphism, understanding intermolecular interactions in the crystal lattice, and analyzing samples that are insoluble in common NMR solvents.

Table 3: Available NMR Data for this compound

| Spectrum Type | Availability |

|---|---|

| ¹H NMR | Available nih.govchemicalbook.com |

| ¹³C NMR | Available nih.govchemicalbook.com |

| IR | Available chemicalbook.com |

| Mass | Available chemicalbook.com |

| Raman | Available chemicalbook.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. fiveable.me Both methods probe the vibrational modes of molecules, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by molecules, which occurs when there is a change in the dipole moment during a vibration. fiveable.me In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, and a vibration is Raman-active if it leads to a change in the polarizability of the molecule. fiveable.me

For this compound, IR and Raman spectra will exhibit characteristic bands corresponding to the vibrations of the C-Br, C-Cl, C-N, and N=O bonds, as well as the vibrations of the aromatic ring. The presence and position of these bands can confirm the identity of the compound and provide insights into its molecular structure. nih.gov For instance, the nitro group (NO₂) will have strong, characteristic stretching frequencies in the IR spectrum.

Table 4: Key Functional Groups and Their Expected Vibrational Frequencies

| Functional Group | Bond | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro Group | N=O Symmetric Stretch | 1370-1330 |

| N=O Asymmetric Stretch | 1560-1515 | |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| C-H Stretch | 3100-3000 | |

| Haloalkane | C-Cl Stretch | 800-600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Mechanistic Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound, offering exceptional accuracy and precision in mass measurement. longdom.org Unlike low-resolution mass spectrometry, HRMS can determine the mass of a molecule to within sub-ppm levels, allowing for the confident assignment of elemental compositions. longdom.org This capability is critical for distinguishing between compounds with very similar nominal masses.

The primary application of HRMS for this compound is the determination of its exact mass. The theoretical monoisotopic mass of this compound (C₆H₃BrClNO₂) is 234.90357 Da. nih.gov HRMS analysis provides an experimental value that can be compared to this theoretical mass to confirm the compound's identity and elemental formula with a high degree of certainty.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₃BrClNO₂ | nih.gov |

| Monoisotopic Mass | 234.90357 Da | nih.gov |

| Molecular Weight | 236.45 g/mol | nih.gov |

Furthermore, HRMS plays a pivotal role in the study of reaction mechanisms involving this compound and its derivatives. researchgate.net By analyzing reaction mixtures at various time points, HRMS can detect and identify transient species, such as reaction intermediates. researchgate.netresearchgate.net The high resolving power of instruments like Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers enables the separation and mass measurement of components in complex mixtures. longdom.orgresearchgate.netresearchgate.net This information is invaluable for elucidating reaction pathways, understanding reaction kinetics, and optimizing synthetic procedures. The fragmentation patterns produced within the HRMS instrument can also provide structural information about these intermediates. researchgate.netresearchgate.net

X-ray Crystallography for Single Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry and offers detailed insights into intermolecular interactions that govern the crystal packing.

In a hypothetical crystallographic analysis of a derivative, the technique would yield precise data on bond lengths, bond angles, and torsion angles. This data is crucial for understanding the effects of substituent positioning on molecular geometry. Furthermore, analysis of the crystal packing can reveal non-covalent interactions, such as π-π stacking, hydrogen bonds, or halogen bonds involving the bromine and chlorine atoms, which influence the material's bulk properties.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.netst-andrews.ac.uk |

| Space Group | P-1 | researchgate.netst-andrews.ac.uk |

| a (Å) | 4.040 (2) | researchgate.netst-andrews.ac.uk |

| b (Å) | 8.254 (5) | researchgate.netst-andrews.ac.uk |

| c (Å) | 13.208 (8) | researchgate.netst-andrews.ac.uk |

| α (°) | 96.191 (17) | researchgate.netst-andrews.ac.uk |

| β (°) | 93.865 (16) | researchgate.netst-andrews.ac.uk |

| γ (°) | 94.067 (11) | researchgate.netst-andrews.ac.uk |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures containing this compound. ajrconline.orgchemijournal.comnih.gov These approaches leverage the separation power of chromatography with the identification capabilities of spectroscopy. chemijournal.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS is an ideal analytical technique. chemijournal.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. ajrconline.org The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison to spectral libraries and for structural elucidation based on fragmentation patterns. ajrconline.orgchemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of derivatives, including those that are non-volatile or thermally labile. ajrconline.orgnih.gov High-Performance Liquid Chromatography (HPLC) is used to separate the sample components. sielc.com For this compound, a reverse-phase (RP) HPLC method can be employed. sielc.com When coupling HPLC to a mass spectrometer, the mobile phase must be compatible with the MS ion source; for instance, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com The combination of HPLC with high-resolution mass spectrometry (LC-HRMS) is particularly powerful, enabling the separation, identification, and quantification of trace-level impurities or metabolites with very high sensitivity and specificity. measurlabs.com Tandem mass spectrometry (LC-MS-MS) can be used to further enhance structural confirmation by inducing and analyzing fragment ions of a selected parent ion. nih.govresearchgate.net

These hyphenated methods provide a comprehensive analytical solution, enabling both the qualitative identification and quantitative determination of this compound and its related compounds in various matrices. ajrconline.org

Environmental and Safety Considerations in Research and Industrial Production of 2 Bromo 5 Chloronitrobenzene

Environmental Fate and Degradation Pathways in Various Media

The environmental persistence and degradation of 2-bromo-5-chloronitrobenzene are governed by its chemical structure, which includes a nitro group and halogen substituents on a benzene (B151609) ring. These features make the compound relatively stable and potentially recalcitrant to natural degradation processes nih.gov.

Halogenated organic compounds can be pervasive in the environment and may undergo long-range atmospheric transport vliz.be. For nitroaromatic compounds, the electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation nih.gov. If released into the soil, compounds like nitrobenzene (B124822) are expected to have moderate to high mobility, potentially leading to groundwater contamination cdc.gov.

However, several degradation pathways can reduce the environmental concentration of halogenated nitroaromatic compounds:

Biodegradation: Microbial degradation is a significant pathway for the breakdown of related compounds. Certain strains of bacteria have been shown to degrade chloronitrobenzenes and bromonitrobenzenes, often using them as a sole source of carbon, nitrogen, and energy nih.govasm.org. For instance, Diaphorobacter sp. strain JS3051 can degrade 3-chloronitrobenzene and 3-bromonitrobenzene nih.gov. The degradation process often begins with a dioxygenase enzyme that catalyzes the initial attack on the aromatic ring nih.govasm.org. While specific studies on this compound are limited, these findings suggest it may be susceptible to microbial degradation under specific environmental conditions.

Photodegradation: Nitroaromatic compounds present in water or the atmosphere can undergo degradation upon exposure to sunlight. Nitrobenzene, for example, may be slowly degraded in the air by reacting with hydroxyl radicals and can also undergo direct photolysis cdc.gov. This process can contribute to the transformation of this compound in the environment.

The persistence and potential for bioaccumulation of halogenated compounds are of environmental concern, as some can have adverse effects on ecosystems vliz.begreensciencepolicy.orgnih.gov.

Principles of Safe Handling and Laboratory Practices in Research Settings

Due to its hazardous properties, the handling of this compound in a research laboratory setting requires strict adherence to safety protocols to minimize exposure and risk.

Hazard Identification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards nih.govcymitquimica.comnih.govechemi.com.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Serious Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity – single exposure | H335 | May cause respiratory irritation |

| Acute toxicity, oral | H302 | Harmful if swallowed |

Safe Handling and Laboratory Practices: A comprehensive set of precautionary measures should be implemented when working with this compound echemi.comaksci.comfishersci.comlobachemie.comfishersci.com.

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors echemi.comaksci.com.

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:

Eye Protection: Wear tightly fitting safety goggles or a face shield lobachemie.comfishersci.comechemi.com.

Hand Protection: Chemical-resistant gloves must be worn aksci.comlobachemie.com.

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact aksci.comlobachemie.comechemi.com.

Hygiene Practices:

Wash hands thoroughly after handling the compound echemi.comaksci.comfishersci.comfishersci.com.

Do not eat, drink, or smoke in the laboratory area fishersci.com.

Contaminated clothing should be removed and washed before reuse echemi.com.

Spill and Emergency Procedures:

In case of skin contact, wash immediately with plenty of water aksci.comfishersci.com.

For eye contact, rinse cautiously with water for several minutes echemi.comaksci.comlobachemie.com.

If inhaled, move the person to fresh air and keep them comfortable for breathing echemi.comaksci.comlobachemie.com.

For spills, prevent dust formation, and collect the material using appropriate methods (e.g., vacuum or sweep up) into a suitable, labeled disposal container aksci.com.

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place echemi.comaksci.comfishersci.com. It should be stored locked up and away from incompatible materials echemi.com.

Industrial Scale-Up Challenges and Process Safety Engineering

The industrial production of this compound likely involves nitration, a class of reactions known for significant safety hazards. Scaling up such processes from the laboratory to an industrial plant introduces challenges that require careful process safety engineering.

Key Challenges in Nitration Scale-Up:

Thermal Runaway: Nitration reactions are highly exothermic. If the heat generated is not effectively removed, the reaction temperature can increase uncontrollably, leading to a thermal runaway. This can cause a rapid increase in pressure and potentially an explosion acs.orgtamu.edu. The thermal stability of nitroaromatic compounds can be significantly lowered by the presence of impurities or contaminants like acids or bases, increasing the risk of decomposition at lower temperatures researchgate.neticheme.org.

Mixing and Mass Transfer: In heterogeneous reaction mixtures, inefficient mixing can lead to localized "hot spots" where the reaction rate is much higher, increasing the risk of a runaway reaction. The rate of some nitration reactions can be limited by mass transfer rather than kinetics, making efficient mixing critical for control acs.org.

Formation of Unstable Intermediates and Byproducts: The synthesis process may form thermally unstable intermediates or byproducts. For example, mixtures of nitric acid with other reagents can form highly explosive species acs.org. The accumulation of impure "heavies" during distillation is also a significant hazard, as these residues can be thermally unstable icheme.org.

Process Safety Engineering Measures:

To mitigate these risks, a multi-layered approach to process safety is essential:

Thermal Hazard Assessment: Before scale-up, a thorough thermal hazard analysis is crucial. Techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) are used to determine key safety parameters such as the heat of reaction, the rate of heat release, and the onset temperature of decomposition tamu.eduresearchgate.netacs.org. This data is essential for designing an adequate cooling system.

Reactor Design and Cooling Systems: The industrial reactor must be designed to provide sufficient heat removal capacity to control the reaction temperature. This includes an appropriate surface area-to-volume ratio and a robust cooling system with emergency cooling capabilities.

Continuous Flow Processing: Continuous flow reactors are increasingly used for hazardous reactions like nitration. Their small internal volume and high surface area-to-volume ratio allow for excellent heat transfer and temperature control, significantly reducing the risk of thermal runaway compared to large-scale batch reactors acs.org.

Process Control and Monitoring: Critical process parameters such as temperature, pressure, dosing rates, and stirring speed must be continuously monitored and controlled. Automated systems can be implemented to take corrective action or shut down the process if deviations from safe operating limits occur.

Waste Management and Disposal Protocols

The waste generated from the research and production of this compound is considered hazardous and must be managed according to strict environmental regulations to prevent contamination fishersci.com.